N-cycloheptyl-3-{[4-(2-fluorophenyl)piperazin-1-yl]sulfonyl}thiophene-2-carboxamide
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Overview
Description
N-cycloheptyl-3-{[4-(2-fluorophenyl)piperazin-1-yl]sulfonyl}thiophene-2-carboxamide is a complex organic compound that features a piperazine ring, a fluorophenyl group, and a thiophene carboxamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cycloheptyl-3-{[4-(2-fluorophenyl)piperazin-1-yl]sulfonyl}thiophene-2-carboxamide typically involves multiple steps, including the formation of the piperazine ring, the introduction of the fluorophenyl group, and the coupling with the thiophene carboxamide. Common synthetic routes may involve:
Cyclization of 1,2-diamine derivatives with sulfonium salts: This step can be used to form the piperazine ring.
Suzuki–Miyaura coupling: This reaction is often employed to introduce the fluorophenyl group.
Amide bond formation: The final step involves coupling the piperazine derivative with thiophene-2-carboxylic acid under appropriate conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated synthesis equipment and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-cycloheptyl-3-{[4-(2-fluorophenyl)piperazin-1-yl]sulfonyl}thiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can be used to modify the functional groups present in the compound.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to introduce or replace functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Reagents like halogens, alkylating agents, or nucleophiles can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups.
Scientific Research Applications
N-cycloheptyl-3-{[4-(2-fluorophenyl)piperazin-1-yl]sulfonyl}thiophene-2-carboxamide has several scientific research applications:
Medicinal Chemistry: This compound can be used as a lead compound for the development of new drugs targeting specific receptors or enzymes.
Pharmacology: It can be studied for its potential effects on various biological pathways and its interactions with different molecular targets.
Chemical Biology: The compound can be used as a tool to study the structure-activity relationships of piperazine derivatives.
Industrial Applications:
Mechanism of Action
The mechanism of action of N-cycloheptyl-3-{[4-(2-fluorophenyl)piperazin-1-yl]sulfonyl}thiophene-2-carboxamide involves its interaction with specific molecular targets, such as receptors or enzymes. The piperazine ring and fluorophenyl group are likely involved in binding to these targets, while the thiophene carboxamide moiety may play a role in modulating the compound’s activity . The exact pathways and molecular targets can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
- N-cycloheptyl-2-[4-[(3-fluorophenyl)methyl]piperazin-1-yl]acetamide
- N-cyclooctyl-3-{[4-(2-fluorophenyl)piperazin-1-yl]sulfonyl}thiophene-2-carboxamide
Uniqueness
N-cycloheptyl-3-{[4-(2-fluorophenyl)piperazin-1-yl]sulfonyl}thiophene-2-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the fluorophenyl group enhances its binding affinity to certain molecular targets, while the thiophene carboxamide moiety provides additional stability and specificity .
Properties
Molecular Formula |
C22H28FN3O3S2 |
---|---|
Molecular Weight |
465.6 g/mol |
IUPAC Name |
N-cycloheptyl-3-[4-(2-fluorophenyl)piperazin-1-yl]sulfonylthiophene-2-carboxamide |
InChI |
InChI=1S/C22H28FN3O3S2/c23-18-9-5-6-10-19(18)25-12-14-26(15-13-25)31(28,29)20-11-16-30-21(20)22(27)24-17-7-3-1-2-4-8-17/h5-6,9-11,16-17H,1-4,7-8,12-15H2,(H,24,27) |
InChI Key |
KWHOJYCPXKCWED-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCC(CC1)NC(=O)C2=C(C=CS2)S(=O)(=O)N3CCN(CC3)C4=CC=CC=C4F |
Origin of Product |
United States |
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